- Luminescent Pincer Platinum(II) Complexes with Emission Quantum Yields up to Almost Unity: Photophysics, Photoreductive C-C Bond Formation, and Materials Applications, Angewandte Chemie, 2015, 54(7), 2084-2089
Cas no 91544-03-5 (1-(Isoquinolin-3-yl)ethanone)
1-(Isoquinolin-3-yl)ethanone structure
Product Name:1-(Isoquinolin-3-yl)ethanone
Numero CAS:91544-03-5
MF:C11H9NO
MW:171.195262670517
MDL:MFCD06658291
CID:809646
PubChem ID:11275275
Update Time:2025-06-10
1-(Isoquinolin-3-yl)ethanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(Isoquinolin-3-yl)ethanone
- 1-isoquinolin-3-ylethanone
- 1-ISOQUINOLIN-3-YL-ETHANONE
- 3-Acetylisoquinoline
- Ethanone,1-(3-isoquinolinyl)-
- 1-(3-Isoquinolinyl)ethanone (ACI)
- 1-(Isoquinolin-3-yl)ethan-1-one
- 1-(3-isoquinolinyl)ethanone
- SCHEMBL2126619
- AB25777
- 3-acetyl-isoquinoline
- BS-29725
- EN300-1655826
- AKOS006295633
- CS-0141837
- 91544-03-5
- MFCD06658291
- Z1198169433
- NLMXNLJJYMMQIF-UHFFFAOYSA-N
-
- MDL: MFCD06658291
- Inchi: 1S/C11H9NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-7H,1H3
- Chiave InChI: NLMXNLJJYMMQIF-UHFFFAOYSA-N
- Sorrisi: O=C(C)C1C=C2C(C=CC=C2)=CN=1
Proprietà calcolate
- Massa esatta: 171.06800
- Massa monoisotopica: 173.047678
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 205
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 50.2
- XLogP3: 2.1
Proprietà sperimentali
- PSA: 29.96000
- LogP: 2.43740
1-(Isoquinolin-3-yl)ethanone Dati doganali
- CODICE SA:2933499090
- Dati doganali:
Codice doganale cinese:
2933499090Panoramica:
2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
1-(Isoquinolin-3-yl)ethanone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189004244-1g |
1-(Isoquinolin-3-yl)ethanone |
91544-03-5 | 95% | 1g |
$477.36 | 2023-08-31 | |
| Alichem | A189004244-5g |
1-(Isoquinolin-3-yl)ethanone |
91544-03-5 | 95% | 5g |
$1376.00 | 2023-08-31 | |
| TRC | I822438-10mg |
1-(Isoquinolin-3-yl)ethanone |
91544-03-5 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | I822438-50mg |
1-(Isoquinolin-3-yl)ethanone |
91544-03-5 | 50mg |
$115.00 | 2023-05-18 | ||
| TRC | I822438-100mg |
1-(Isoquinolin-3-yl)ethanone |
91544-03-5 | 100mg |
$167.00 | 2023-05-18 | ||
| Chemenu | CM111583-1g |
1-(isoquinolin-3-yl)ethanone |
91544-03-5 | 95% | 1g |
$290 | 2021-08-06 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-1g |
1-Isoquinolin-3-yl-ethanone |
91544-03-5 | 96% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-5g |
1-Isoquinolin-3-yl-ethanone |
91544-03-5 | 96% | 5g |
10108.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-500mg |
1-Isoquinolin-3-yl-ethanone |
91544-03-5 | 96% | 500mg |
1687.6CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0136-250mg |
1-Isoquinolin-3-yl-ethanone |
91544-03-5 | 96% | 250mg |
1263.58CNY | 2021-05-08 |
1-(Isoquinolin-3-yl)ethanone Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid ; reflux; 4 h, reflux
1.2 Reagents: Ethanol , Sulfuric acid Solvents: Ethanol ; 72 h, reflux
1.3 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ; 90 min, rt; 90 min, rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -80 °C; overnight, -80 °C; rt
1.5 Reagents: Hydrochloric acid ; 0 °C; overnight, reflux
1.6 Reagents: Sodium carbonate ; neutralized, 0 °C
1.2 Reagents: Ethanol , Sulfuric acid Solvents: Ethanol ; 72 h, reflux
1.3 Reagents: Sodium hypochlorite Catalysts: Tetrabutylammonium bromide Solvents: Chloroform ; 90 min, rt; 90 min, rt
1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; -80 °C; overnight, -80 °C; rt
1.5 Reagents: Hydrochloric acid ; 0 °C; overnight, reflux
1.6 Reagents: Sodium carbonate ; neutralized, 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Diethyl ether , Benzene
Riferimento
- Analogs of 2,2'-bipyridine with isoquinoline and thiazole rings. II, Canadian Journal of Chemistry, 1954, 32, 641-5
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Diethyl ether
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sulfuric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Dichloromethane
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Sulfuric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Dichloromethane
Riferimento
- Fused azolium salts. Part 18. Synthesis and reactivity of a novel fused heteroaromatic system. [1,2,3]Triazolo[1,5-b]isoquinolinium salts, Monatshefte fuer Chemie, 1998, 129, 897-908
Metodo di produzione 4
Condizioni di reazione
Riferimento
- 2-Acetylpyridine thiosemicarbazones. 12. Derivatives of 3-acetylisoquinoline as potential antimalarial agents, Arzneimittel-Forschung, 1986, 36(1), 10-13
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Homochiral isoquinolines by lipase-catalyzed resolution and their diastereoselective functionalization, Tetrahedron: Asymmetry, 2001, 12(8), 1185-1200
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 1,3-Bis(diphenylphosphino)propane , Bis(dibenzylideneacetone)palladium Solvents: Dimethylformamide ; 0.5 h, rt
1.2 24 h, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.2 24 h, 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
Riferimento
- Synthesis, Photophysical and Electrophosphorescent Properties of Fluorene-Based Platinum(II) Complexes, Chemistry - A European Journal, 2010, 16(47), 14131-14141
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Benzene ; 24 h, reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.4 Reagents: Sodium carbonate Solvents: Water ; basified
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.4 Reagents: Sodium carbonate Solvents: Water ; basified
Riferimento
- Photophysics of [Pt{4-(o-tolyl)isqbipy}Cl]SbF6, where 4-(o-Tolyl)isqbipy is the new 4-(o-tolyl)-6-(3''-isoquinolyl)-2,2'-bipyridyl ligand, Zeitschrift fuer Naturforschung, 2010, 65(11), 1318-1326
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Catalysts: Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane
1.2 Solvents: Toluene
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Diethyl ether
1.2 Solvents: Toluene
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide
1.5 Solvents: Diethyl ether
Riferimento
- Syntheses of acetylquinolines and acetylisoquinolines via palladium-catalyzed coupling reactions, Tetrahedron, 2001, 57(13), 2507-2514
1-(Isoquinolin-3-yl)ethanone Raw materials
- Ethyl Isoquinoline-3-carboxylate
- Methyllithium (1.6M in Diethyl Ether)
- Isoquinoline-3-carbonitrile
- Methyl isoquinoline-3-carboxylate
- L-Phenylalanine
- 3-Isoquinolinecarboxamide, N-methoxy-N-methyl-
- tributyl(1-ethoxyethenyl)stannane
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
- Isoquinolin-3-yl trifluoromethanesulfonate
1-(Isoquinolin-3-yl)ethanone Preparation Products
1-(Isoquinolin-3-yl)ethanone Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:91544-03-5)1-(Isoquinolin-3-yl)ethanone
Numero d'ordine:A10893
Stato delle scorte:in Stock
Quantità:250mg/1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 19:34
Prezzo ($):163.0/343.0
Email:sales@amadischem.com
1-(Isoquinolin-3-yl)ethanone Letteratura correlata
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
91544-03-5 (1-(Isoquinolin-3-yl)ethanone) Prodotti correlati
- 59576-26-0(1-(4-methylpyridin-2-yl)ethan-1-one)
- 1011-47-8(1-(Quinolin-2-yl)ethanone)
- 6940-57-4(1-(6-methyl-2-pyridyl)ethanone)
- 1122-62-9(1-(pyridin-2-yl)ethan-1-one)
- 1129-30-2(2,6-Diacetylpyridine)
- 16576-23-1(1-benzoylisoquinoline)
- 1072-83-9(2-Acetylpyrrole)
- 4264-35-1(2-Acetylindole)
- 30440-88-1(Ethanone,1-(pyridinyl)-)
- 20857-21-0(2-Pyridinecarboxaldehyde,6-acetyl-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91544-03-5)1-(Isoquinolin-3-yl)ethanone
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):163.0/343.0